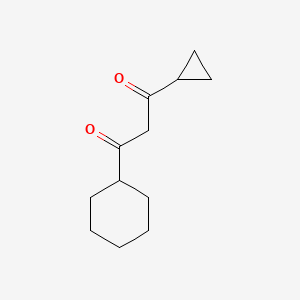
1-Cyclohexyl-3-cyclopropylpropane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-3-cyclopropylpropane-1,3-dione is an organic compound with a molecular formula of C12H18O2 and a molecular weight of 194.27 g/mol . This compound is characterized by the presence of both cyclohexyl and cyclopropyl groups attached to a propane-1,3-dione backbone. It is a versatile chemical known for its unique blend of reactivity and stability, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-cyclopropylpropane-1,3-dione typically involves the reaction of cyclohexyl and cyclopropyl derivatives with propane-1,3-dione. One common method includes the use of 1,1-dibromoethene at the 3-position of the cyclopropyl ring . The reaction is carried out in a three-neck round bottom flask equipped with a magnetic stirrer bar, condenser, and thermometer pocket in a heating water bath . Dimethyl amino pyridine (DMAP) is often used as a reagent to facilitate the rearrangement of the enol ester to the final triketone molecule .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-cyclopropylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions typically yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclohexyl-3-cyclopropylpropane-1,3-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-cyclopropylpropane-1,3-dione involves the inhibition of specific enzymes. For instance, it is known to inhibit p-hydroxyphenylpyruvatedioxygenase (HPPD), an enzyme present in plants . This inhibition disrupts the breakdown of the amino acid tyrosine, leading to the accumulation of toxic intermediates and ultimately causing plant death. This mechanism is particularly relevant in its application as a herbicide.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,3-dione: A simpler analog with similar reactivity but lacking the cyclopropyl group.
2-[(2,2-Dimethylcyclopropyl)-carbonyl]cyclohexane-1,3-dione: A derivative with enhanced herbicidal activity.
Uniqueness
1-Cyclohexyl-3-cyclopropylpropane-1,3-dione is unique due to the presence of both cyclohexyl and cyclopropyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various applications, particularly in the development of herbicides and other agrochemicals.
Properties
Molecular Formula |
C12H18O2 |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-cyclohexyl-3-cyclopropylpropane-1,3-dione |
InChI |
InChI=1S/C12H18O2/c13-11(8-12(14)10-6-7-10)9-4-2-1-3-5-9/h9-10H,1-8H2 |
InChI Key |
KEBNILQAAGELPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)CC(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3R)-1-benzylpiperidin-3-yl]methanamine dihydrochloride](/img/structure/B13476101.png)
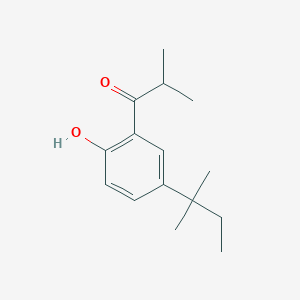
![1-[1-(1,2-Oxazol-3-yl)cyclobutyl]methanamine hydrochloride](/img/structure/B13476146.png)
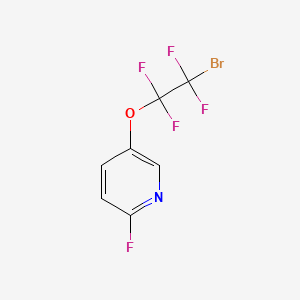
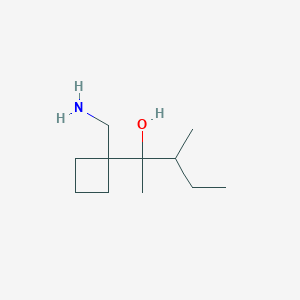
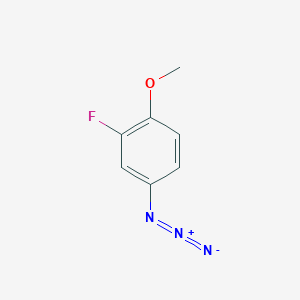
![9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride](/img/structure/B13476176.png)
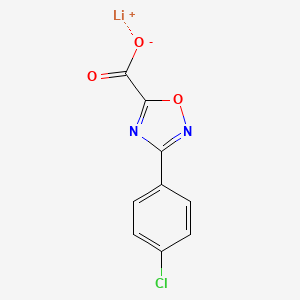
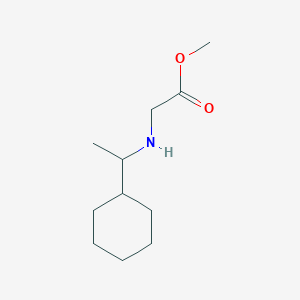
![8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13476188.png)
![tert-butyl N-[5-(hydroxymethyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B13476189.png)
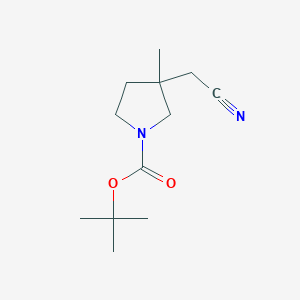
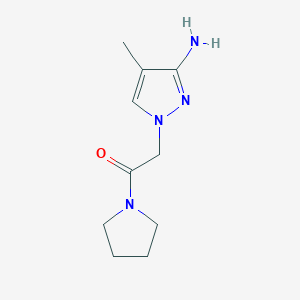
![[(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol](/img/structure/B13476204.png)
